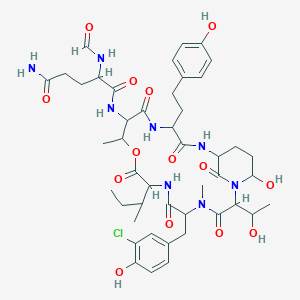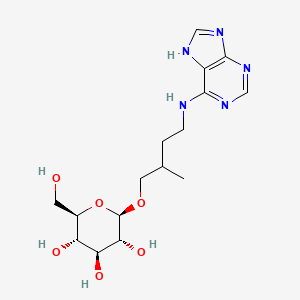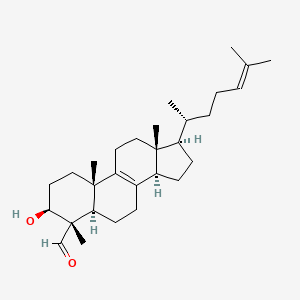
4alpha-Formyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4beta-Methylzymosterol-4-carbaldehyde, also known as 4alpha-formyl-4-methylzymosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Thus, 4beta-methylzymosterol-4-carbaldehyde is considered to be a sterol lipid molecule. 4beta-Methylzymosterol-4-carbaldehyde is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. Within the cell, 4beta-methylzymosterol-4-carbaldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. 4beta-Methylzymosterol-4-carbaldehyde can be biosynthesized from lanostane and zymosterol.
4beta-methylzymosterol-4-carbaldehyde is a 3beta-sterol that consists of 4beta-methylzymosterol in which the 4alpha-hydrogen is replaced by a formyl group. It has a role as a human metabolite. It is a 3beta-sterol and a steroid aldehyde. It derives from a zymosterol. It derives from a hydride of a lanostane.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Spectral Properties
4alpha-Formyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol is a compound whose chemical synthesis and spectral properties have been explored. For instance, Knapp and Schroepfer (1975) discussed the chemical syntheses of similar sterol compounds, focusing on their chromatographic, nuclear magnetic resonance, and mass spectral data Knapp & Schroepfer, 1975.
Biological Activity in Bacteria
In the study of sterol biosynthesis in bacteria, compounds such as 4alpha-methyl sterols have been identified as key intermediates. Bouvier et al. (1976) identified 4alpha-methyl sterols in the bacterium Methylococcus capsulatus, indicating a blockage in sterol biosynthesis at the level of these compounds Bouvier et al., 1976.
Chromatographic Analysis
Pandey, Verma, and Gupta (2007) developed a high-performance thin-layer chromatography method for quantitative determination of compounds including 4alpha-methyl sterols. This method was validated for precision, robustness, and recovery, demonstrating its utility in analyzing such compounds in various extracts Pandey, Verma, & Gupta, 2007.
Role in Meiosis Activation
Sterols, including 4,4-dimethyl sterols, have been reported to activate meiosis in mouse oocytes. Ruan et al. (1998) described the chemical synthesis of these sterols and explored their biological activity, showing their effect on meiosis in mouse oocytes Ruan et al., 1998.
Role in Sterol Biosynthesis
The formation and reduction of specific bonds in sterols, including those with 4alpha-methyl groups, are crucial steps in cholesterol biosynthesis. Watkinson et al. (1971) investigated the conversion of various sterols in rat liver homogenate, contributing to the understanding of sterol metabolism Watkinson et al., 1971.
Propiedades
Fórmula molecular |
C29H46O2 |
|---|---|
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(3S,4S,5R,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carbaldehyde |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)22-11-12-23-21-10-13-25-28(5,24(21)14-16-27(22,23)4)17-15-26(31)29(25,6)18-30/h8,18,20,22-23,25-26,31H,7,9-17H2,1-6H3/t20-,22-,23+,25-,26+,27-,28-,29+/m1/s1 |
Clave InChI |
GFGANDKVOKQAGH-WKYRUEGDSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C=O)O)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C=O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)
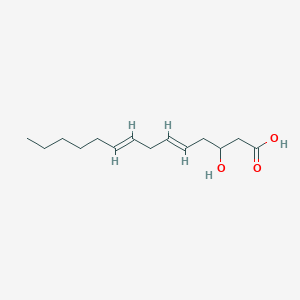
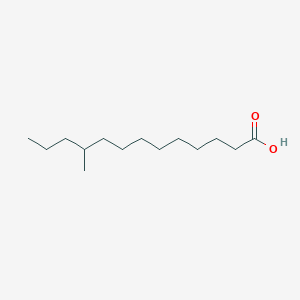

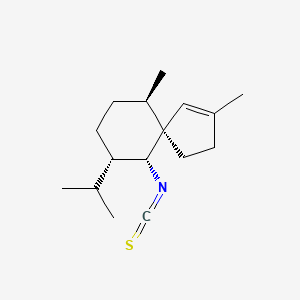
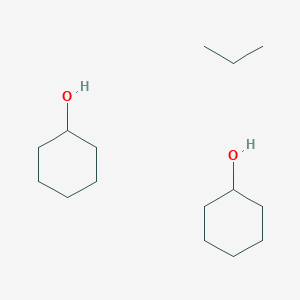

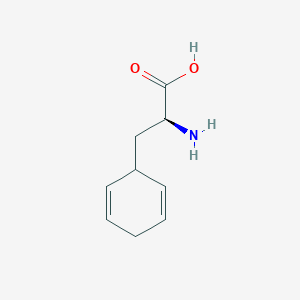

![[(4E,6E,8E)-3-hydroxy-2-methyl-1-[3-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)butyl]deca-4,6,8-trienyl] dihydrogen phosphate](/img/structure/B1260052.png)
![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)
![sodium;[5-[(1S)-2-[(3R,6R,9R,11S,15R,20S,21R,24R,25R,26R)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B1260057.png)
